![molecular formula C22H18O3 B14246344 4H-1-Benzopyran-4-one, 2,3-dihydro-2-[2-(phenylmethoxy)phenyl]- CAS No. 501368-31-6](/img/structure/B14246344.png)
4H-1-Benzopyran-4-one, 2,3-dihydro-2-[2-(phenylmethoxy)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(benzyloxy)phenyl)chroman-4-one is a heterobicyclic compound that belongs to the chromanone family. Chromanones are known for their diverse biological activities and are used as building blocks in medicinal chemistry. The structure of 2-(2-(benzyloxy)phenyl)chroman-4-one consists of a benzene ring fused with a dihydropyran ring, making it a versatile scaffold for drug design and development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(benzyloxy)phenyl)chroman-4-one typically involves the reaction of aliphatic aldehydes with (E)-2-(2-nitrovinyl)phenols. This reaction is catalyzed by modularly designed organocatalysts, leading to the formation of chroman-2-ones and chromanes. The reaction conditions often include a domino Michael/hemiacetalization reaction followed by PCC oxidation and dehydroxylation .
Industrial Production Methods: The focus is on optimizing yield and purity while minimizing costs and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2-(benzyloxy)phenyl)chroman-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties .
Common Reagents and Conditions: Common reagents used in the reactions of 2-(2-(benzyloxy)phenyl)chroman-4-one include oxidizing agents like PCC (pyridinium chlorochromate) and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products: The major products formed from these reactions include various chromanone derivatives, which exhibit a wide range of biological activities. These derivatives are often used in medicinal chemistry for developing new therapeutic agents .
Wissenschaftliche Forschungsanwendungen
2-(2-(benzyloxy)phenyl)chroman-4-one has numerous applications in scientific research. In chemistry, it serves as a versatile scaffold for synthesizing novel compounds. In biology and medicine, it is studied for its potential anticancer, anti-inflammatory, and antimicrobial properties. The compound is also used in the cosmetic industry for its beneficial effects on skin and hair .
Wirkmechanismus
The mechanism of action of 2-(2-(benzyloxy)phenyl)chroman-4-one involves its interaction with various molecular targets and pathways. It is known to inhibit enzymes such as acetylcholinesterase and aldose reductase, which are involved in neurological and metabolic disorders, respectively. The compound also exhibits antioxidant properties, which contribute to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
2-(2-(benzyloxy)phenyl)chroman-4-one is unique compared to other chromanone derivatives due to its specific structural features and biological activities. Similar compounds include chromane, chromene, and chromone, each with distinct properties and applications. The absence of a double bond between C-2 and C-3 in 2-(2-(benzyloxy)phenyl)chroman-4-one differentiates it from chromone and contributes to its unique biological activities .
Eigenschaften
CAS-Nummer |
501368-31-6 |
|---|---|
Molekularformel |
C22H18O3 |
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
2-(2-phenylmethoxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C22H18O3/c23-19-14-22(25-21-13-7-4-10-17(19)21)18-11-5-6-12-20(18)24-15-16-8-2-1-3-9-16/h1-13,22H,14-15H2 |
InChI-Schlüssel |
PPUCIQOKJCKAJF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


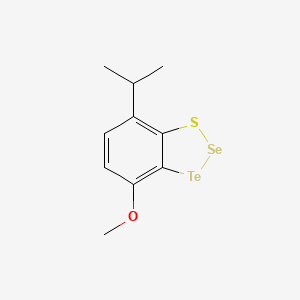
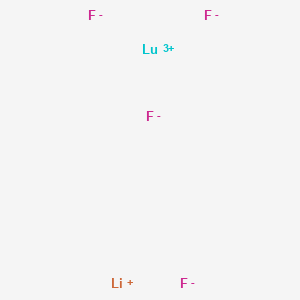
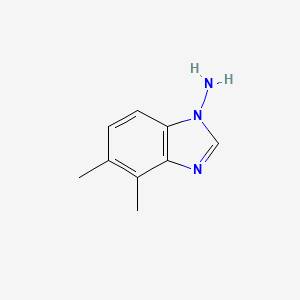
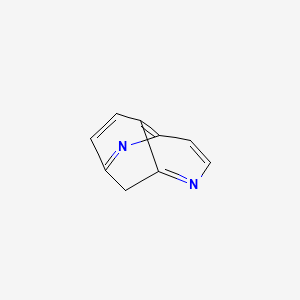
![2,4-Di-tert-butyl-6-[(cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14246278.png)
![8-[(1R,5S)-4-Oxo-5-(pent-2-en-1-yl)cyclopent-2-en-1-yl]octanoic acid](/img/structure/B14246284.png)
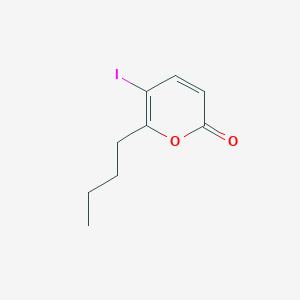
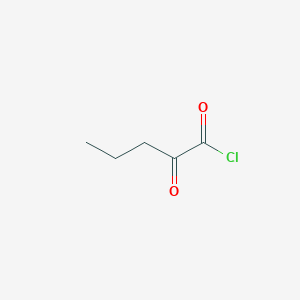
![3,3'-[1,4-Phenylenebis(carbonyloxy)]dibenzoic acid](/img/structure/B14246311.png)
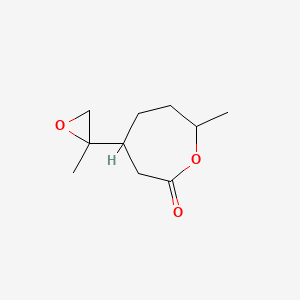

![(Dodeca-1,3,5,7,9,11-hexayne-1,12-diyl)bis[tri(propan-2-yl)silane]](/img/structure/B14246335.png)
![2-[(4-chlorophenyl)sulfonylamino]-N-[(3-phenoxyphenyl)methylideneamino]benzamide](/img/structure/B14246351.png)

